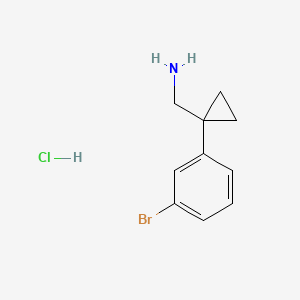

(1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

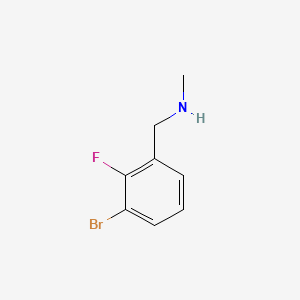

“(1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride” is a unique chemical compound with the empirical formula C10H12BrN · HCl . It has a molecular weight of 262.57 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

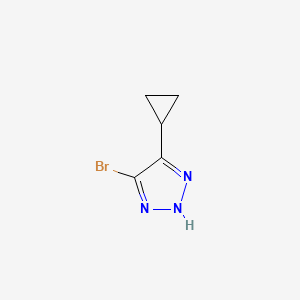

Molecular Structure Analysis

The SMILES string for this compound is BrC1=CC=CC (C2 (CN)CC2)=C1.Cl . The InChI key is IBQHKCRPLDGCQP-UHFFFAOYSA-N . These notations provide a way to represent the molecule’s structure using text.Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 262.57 , and it has the empirical formula C10H12BrN · HCl . More detailed physical and chemical properties may require additional experimental data.Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- The compound is used in the synthesis of various organic structures. For instance, Kobayashi et al. (2013) detailed the use of 2-bromophenyl methanamine in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, showcasing its utility in constructing complex organic molecules (Kobayashi et al., 2013).

Biological Evaluation

- Bromophenol derivatives, including those with a cyclopropyl moiety, have been synthesized and evaluated for their biological activities. Boztaş et al. (2019) researched these derivatives for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Carbonic Anhydrase Inhibition

- The same compound has been studied for its effects on carbonic anhydrase isoenzymes, which are significant in various physiological functions. Boztaş et al. (2015) found that cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, show significant inhibitory effects on these enzymes (Boztaş et al., 2015).

Chemical Reactions and Properties

- The compound is also valuable in understanding chemical reactions and properties. For example, Yoshida et al. (1988) explored its reactions with isocyanates, contributing to the knowledge of cyclopropenone oximes (Yoshida et al., 1988).

Synthesis of Related Compounds

- Additionally, Kozhushkov et al. (2011) described the synthesis of 1-cyclopropylcyclopropylamine hydrochloride, showcasing the diverse synthetic applications of similar compounds (Kozhushkov et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

[1-(3-bromophenyl)cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQHKCRPLDGCQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC(=CC=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672627 |

Source

|

| Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride | |

CAS RN |

1211373-43-1 |

Source

|

| Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)

![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)